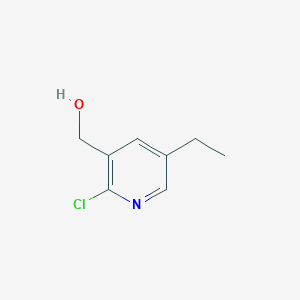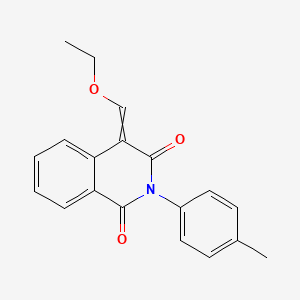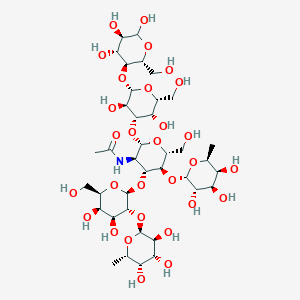
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chiral compound with significant interest in various scientific fields. This compound features a unique structure that includes both aminium and hydroxy groups, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyphenyl and diphenylpropanoate derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
化学反応の分析
Types of Reactions
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: These interactions can affect various cellular pathways, influencing processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-Methoxyphenethylamine: A related compound with similar structural features but different functional groups.
Benzeneethanamine: Another similar compound with variations in the substituents on the aromatic ring.
Uniqueness
(S)-1-(3-methoxyphenyl)ethan-1-aminium (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H29NO5 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate;[(1S)-1-(3-methoxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C16H16O4.C9H13NO/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-7(10)8-4-3-5-9(6-8)11-2/h2-11,14,17H,1H3,(H,18,19);3-7H,10H2,1-2H3/t14-;7-/m10/s1 |
InChIキー |
PIBIUTMYJQRBNY-HQGDCIDMSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C(=O)[O-])O |
正規SMILES |
CC(C1=CC(=CC=C1)OC)[NH3+].COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)





![4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)
